2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
Description
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:
- Position 4: A carbonitrile group.
- Position 2: A phenyl ring functionalized with a 7-membered azepane sulfonyl group.
- Position 5: A 5-membered pyrrolidine ring.
The azepane sulfonyl group introduces steric bulk and conformational flexibility, while the pyrrolidine enhances solubility via basicity .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-5-6-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-3-1-2-4-14-24/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBEFGKIAREIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Phenylation: The sulfonylated azepane is coupled with a phenyl group through palladium-catalyzed cross-coupling reactions.
Oxazole Formation: The oxazole ring is constructed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through nucleophilic substitution reactions.
Carbonitrile Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Substituent Analysis at Key Positions
Key Observations :
Physicochemical Properties
Key Observations :
Structural and Functional Implications
Azepane vs. Ethylsulfonyl lacks steric bulk, possibly reducing target selectivity.
Pyrrolidine vs. Benzyl/Pyridinyl :
- Pyrrolidine’s basicity (pKa ~11) enhances solubility in acidic environments (e.g., lysosomes), whereas benzyl or pyridinyl groups prioritize lipophilicity.
Carbonitrile vs.
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.5 g/mol. The structure includes an oxazole ring, a pyrrolidine moiety, and an azepane sulfonamide group, which may contribute to its unique biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
- Formation of the Oxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The azepane sulfonamide group can be introduced via sulfonation reactions.
- Functionalization : Additional functional groups are added through nucleophilic substitution or other organic transformations.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate the activity of receptors related to pain and inflammation.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Analgesic Properties : Similar compounds have shown efficacy in pain relief through modulation of pain pathways.
- Anti-inflammatory Activity : The presence of the oxazole and sulfonamide groups suggests potential anti-inflammatory effects.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of structurally similar oxazole derivatives. The results indicated that compounds containing the oxazole nucleus exhibited significant inhibition of pain responses in animal models, suggesting that this compound may possess similar properties .
Case Study 2: Anti-inflammatory Effects
In another study, derivatives with similar functional groups were tested for their anti-inflammatory potential. These compounds demonstrated inhibition of COX enzymes, particularly COX-2, which is crucial in inflammatory processes. Some derivatives had lower IC50 values than established anti-inflammatory drugs like celecoxib .
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-[4-(benzenesulfonyl)phenyl]-3-(pyridin-3-ylmethyl)urea | Not Available | Contains a urea linkage instead of a carbonitrile |
| 5-(benzylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole | 940998-22-1 | Exhibits similar structural characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
